Pactamycate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

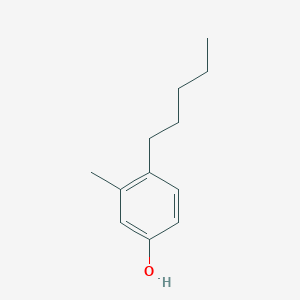

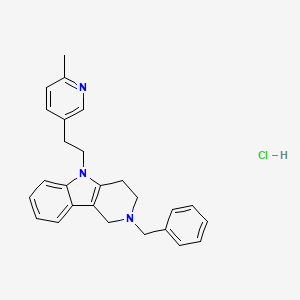

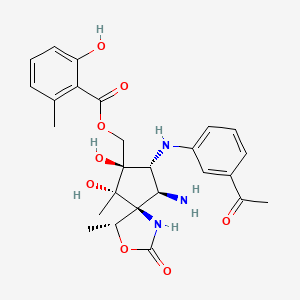

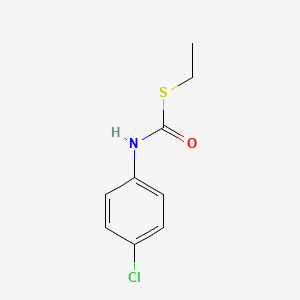

Pactamycate is a structurally unique compound derived from the soil bacterium Streptomyces pactum. It is closely related to pactamycin, a well-known antitumor antibiotic. This compound exhibits potent antimicrobial, antitumor, antiviral, and antiprotozoal activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of pactamycate involves a series of stereocontrolled condensations starting with L-threonine as a chiron. The key intermediate is a cyclopentenone harboring a spirocyclic oxazoline. Systematic functionalizations lead to the final product . The reactions are typically conducted in flame-dried glassware under an argon atmosphere to exclude moisture .

Industrial Production Methods

Streptomyces pactum followed by extraction and purification steps. The complexity of its structure suggests that large-scale chemical synthesis may be challenging and costly.

Chemical Reactions Analysis

Types of Reactions

Pactamycate undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include cerium ammonium molybdate, iodine, and potassium permanganate for visualization in thin-layer chromatography . Solvents are typically dried using standard techniques to ensure anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific functionalizations and modifications introduced during the synthesis. For example, the removal of the 6-methylsalicylyl moiety results in de-6-MSA-pactamycate .

Scientific Research Applications

Pactamycate has a wide range of scientific research applications:

Chemistry: Used as a molecular probe for studying ribosomal function.

Biology: Investigated for its antimicrobial and antiprotozoal activities.

Medicine: Explored for its potential as an antitumor and antiviral agent.

Mechanism of Action

Pactamycate exerts its effects by inhibiting protein synthesis. It targets the 30S ribosomal subunit, preventing the formation of functional ribosomes and thereby inhibiting cell growth . This mechanism is similar to that of pactamycin, making it a valuable tool for studying ribosomal function and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Pactamycin: Closely related to pactamycate, with similar biological activities.

De-6-MSA-pactamycin: Lacks the 6-methylsalicylyl moiety.

De-6-MSA-pactamycate: Another congener of this compound, also lacking the 6-methylsalicylyl moiety.

Uniqueness

This compound is unique due to its complex structure and broad-spectrum biological activities. Its ability to inhibit protein synthesis makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No. |

23754-55-4 |

|---|---|

Molecular Formula |

C26H31N3O8 |

Molecular Weight |

513.5 g/mol |

IUPAC Name |

[(4R,5S,6R,7R,8R,9S)-7-(3-acetylanilino)-6-amino-8,9-dihydroxy-4,9-dimethyl-2-oxo-3-oxa-1-azaspiro[4.4]nonan-8-yl]methyl 2-hydroxy-6-methylbenzoate |

InChI |

InChI=1S/C26H31N3O8/c1-13-7-5-10-18(31)19(13)22(32)36-12-25(35)21(28-17-9-6-8-16(11-17)14(2)30)20(27)26(24(25,4)34)15(3)37-23(33)29-26/h5-11,15,20-21,28,31,34-35H,12,27H2,1-4H3,(H,29,33)/t15-,20-,21-,24-,25+,26-/m1/s1 |

InChI Key |

GRYVVIDCTCRLJM-BXSXBJHJSA-N |

Isomeric SMILES |

C[C@@H]1[C@]2([C@@H]([C@H]([C@]([C@@]2(C)O)(COC(=O)C3=C(C=CC=C3O)C)O)NC4=CC=CC(=C4)C(=O)C)N)NC(=O)O1 |

Canonical SMILES |

CC1C2(C(C(C(C2(C)O)(COC(=O)C3=C(C=CC=C3O)C)O)NC4=CC=CC(=C4)C(=O)C)N)NC(=O)O1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)

![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)